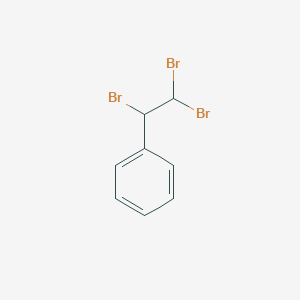
Styrene tribromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Styrene tribromide is an organobromine compound derived from styrene, a widely used monomer in the production of polystyrene plastics and resins. The compound is characterized by the presence of three bromine atoms attached to the styrene molecule, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Styrene tribromide can be synthesized through the bromination of styrene. The reaction typically involves the addition of bromine (Br₂) to styrene in the presence of a solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of styrene dibromide, which can further react with bromine to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of bromine and a suitable catalyst to enhance the reaction efficiency. The process may also include purification steps to remove any unreacted styrene and by-products, ensuring the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Styrene tribromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: Reduction of this compound can yield styrene or other partially brominated compounds.
Oxidation Reactions: Oxidative processes can convert this compound into more oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.
Major Products Formed
Substitution: Various substituted styrene derivatives.
Reduction: Styrene or partially brominated styrene.
Oxidation: Oxidized styrene derivatives.
Scientific Research Applications
Styrene tribromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in studies involving the modification of biological molecules.
Medicine: Investigated for its potential use in drug development and as a reagent in pharmaceutical synthesis.
Industry: Utilized in the production of flame retardants, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of styrene tribromide involves its ability to act as an electrophile due to the presence of bromine atoms. This electrophilic nature allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Styrene tribromide can be compared with other brominated styrene derivatives, such as:
Styrene dibromide: Contains two bromine atoms and is less reactive compared to this compound.
Styrene monobromide: Contains one bromine atom and exhibits different reactivity patterns.
Dibromoethene: A related compound with two bromine atoms attached to an ethene molecule, used in similar applications.
This compound is unique due to its higher bromine content, which imparts distinct reactivity and makes it suitable for specific applications in organic synthesis and industrial processes.
Properties
CAS No. |
33236-96-3 |
|---|---|
Molecular Formula |
C8H7Br3 |
Molecular Weight |
342.85 g/mol |
IUPAC Name |
1,2,2-tribromoethylbenzene |
InChI |
InChI=1S/C8H7Br3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7-8H |
InChI Key |
AKQLQPZEEIQDCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















